molecular formula C7H9N5O B105967 9-Ethylguanine CAS No. 879-08-3

9-Ethylguanine

Cat. No.: B105967
CAS No.: 879-08-3
M. Wt: 179.18 g/mol
InChI Key: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9-Ethylguanine plays a significant role in biochemical reactions, particularly in the context of DNA interactions. It serves as a mutagenic agent, incorporating into DNA during replication and leading to the formation of abnormal base pairs . This property of this compound is crucial in studying the mechanisms of DNA repair and the consequences of DNA damage at the molecular level .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a mutagenic agent. By incorporating into DNA during replication, it can lead to mutations that may affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA during replication. This process leads to the formation of abnormal base pairs, which can result in mutations. These mutations can then influence various cellular processes, including enzyme activity, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the K2 (this compound)122+ quadruplex is more stable to unimolecular dissociation than the K (this compound)8+ quadruplex in the gas phase .

Metabolic Pathways

This compound is involved in the purine metabolism pathway, as it is a derivative of guanine

Subcellular Localization

As a component of DNA, this compound is primarily located in the nucleus of a cell. It can also be found in the mitochondria, which contain their own DNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethylguanine typically involves the alkylation of guanine. One common method is the reaction of guanine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale alkylation reactions similar to the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Ethylguanine is used as a model nucleobase to study DNA interactions with organometallic complexes.

Biology: In biological research, this compound is used to investigate the effects of DNA modifications on cellular processes. It serves as a tool to study mutagenesis and DNA repair mechanisms .

Medicine: This compound is utilized in the development of anticancer agents. By studying its interactions with metal complexes, researchers aim to design new drugs that can target and disrupt cancerous cells .

Industry: While its industrial applications are less common, this compound can be used in the synthesis of specialized nucleotides and nucleosides for various biotechnological applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ethyl substitution, which affects its chemical reactivity and biological interactions. This modification allows it to serve as a model compound in studies of DNA interactions with organometallic complexes, providing insights that are not possible with other guanine derivatives .

Properties

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236684
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-08-3
Record name 9-Ethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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